molecular formula C7H7F2NO B12954979 (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one

(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B12954979
M. Wt: 159.13 g/mol
InChI Key: XAYOCQPMTUMGQE-UCORVYFPSA-N
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Description

(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[221]heptan-3-one is a bicyclic compound featuring a difluoromethylene group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[221]heptan-3-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethylene group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its rigid bicyclic structure and the presence of the difluoromethylene group, which can mimic certain biological functionalities.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may confer specific biological activities, making it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the difluoromethylene group.

Mechanism of Action

The mechanism of action of (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets. The difluoromethylene group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the compound’s ability to fit into specific binding sites on proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (1S,4S)-6-(Methylene)-2-azabicyclo[2.2.1]heptan-3-one: Similar structure but lacks the difluoromethylene group.

    (1S,4S)-6-(Trifluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one: Contains a trifluoromethylene group instead of a difluoromethylene group.

Uniqueness

The presence of the difluoromethylene group in (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated or trifluoromethylated analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

(1S,4S)-6-(difluoromethylidene)-2-azabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C7H7F2NO/c8-6(9)4-1-3-2-5(4)10-7(3)11/h3,5H,1-2H2,(H,10,11)/t3-,5-/m0/s1

InChI Key

XAYOCQPMTUMGQE-UCORVYFPSA-N

Isomeric SMILES

C1[C@@H]2CC(=C(F)F)[C@H]1NC2=O

Canonical SMILES

C1C2CC(=C(F)F)C1NC2=O

Origin of Product

United States

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